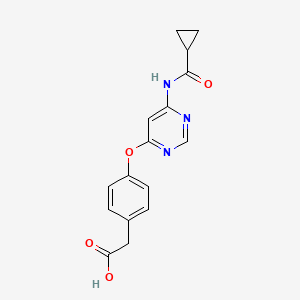
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is a chemical compound with the molecular formula C16H15N3O4 and a molecular weight of 313.31 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a pyrimidine ring, and a phenylacetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves multiple steps. One common method includes the following steps :
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving appropriate starting materials such as 2,4-diaminopyrimidine.
Cyclopropanecarboxamide Formation: The cyclopropane ring is introduced by reacting the pyrimidine derivative with cyclopropanecarboxylic acid.
Phenylacetic Acid Attachment: The final step involves the attachment of the phenylacetic acid moiety to the pyrimidine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets . The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzoic acid
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropane ring and a pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-[4-[6-(cyclopropanecarbonylamino)pyrimidin-4-yl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15N3O4/c20-15(21)7-10-1-5-12(6-2-10)23-14-8-13(17-9-18-14)19-16(22)11-3-4-11/h1-2,5-6,8-9,11H,3-4,7H2,(H,20,21)(H,17,18,19,22) |
InChI Key |
SNJZNSFFHVLFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=NC=N2)OC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)
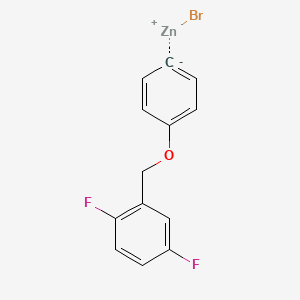
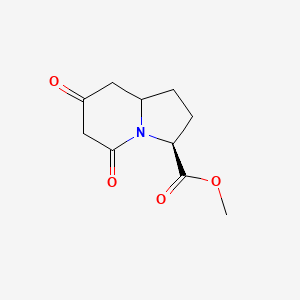
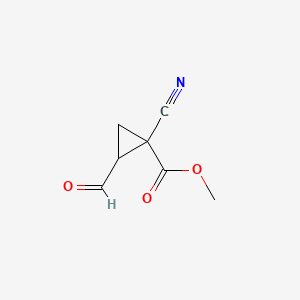
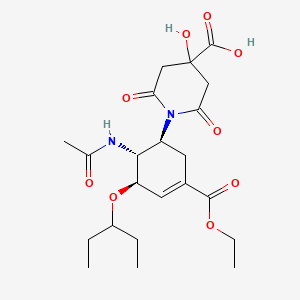
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
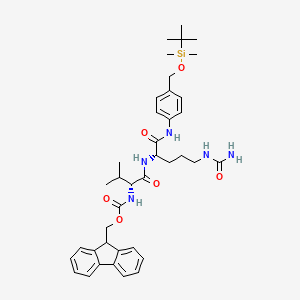


![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)
![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)

